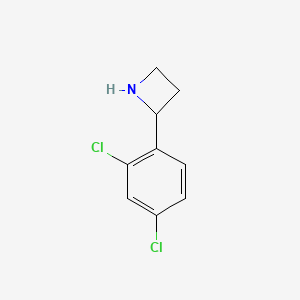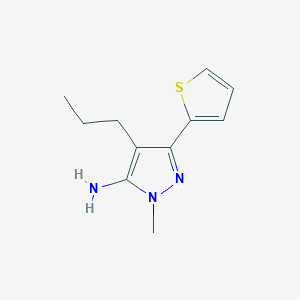
3-(3,5-Dimethylphenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted at the 3-position by a 3,5-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenylamine and morpholine.
Reaction: The 3,5-dimethylphenylamine is reacted with morpholine in the presence of a suitable catalyst, often under reflux conditions. A common catalyst used is palladium on carbon (Pd/C).
Solvent: The reaction is usually carried out in an organic solvent such as ethanol or toluene.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dimethylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the dimethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the aromatic ring substituents.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethylphenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethylphenyl)morpholine depends on its specific application:
Biological Activity: In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis.
Chemical Reactions: In chemical reactions, the morpholine ring can act as a nucleophile, participating in various substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylmorpholine: Lacks the dimethyl groups on the phenyl ring, leading to different chemical and biological properties.
3-(4-Methylphenyl)morpholine: Contains a single methyl group on the phenyl ring, which can influence its reactivity and applications.
3-(3,4-Dimethylphenyl)morpholine: Similar structure but with different positioning of the methyl groups, affecting its steric and electronic properties.
Uniqueness
3-(3,5-Dimethylphenyl)morpholine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(3,5-dimethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-9-5-10(2)7-11(6-9)12-8-14-4-3-13-12/h5-7,12-13H,3-4,8H2,1-2H3 |
Clave InChI |
JRKHDYLFRMWMPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2COCCN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


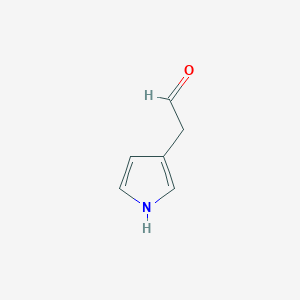
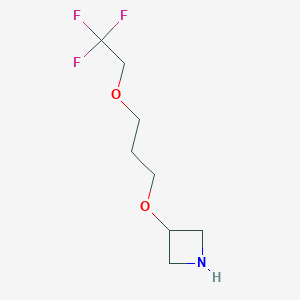
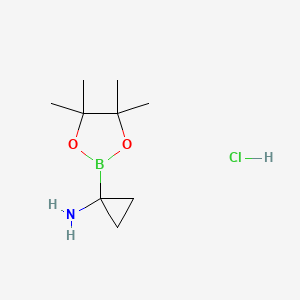
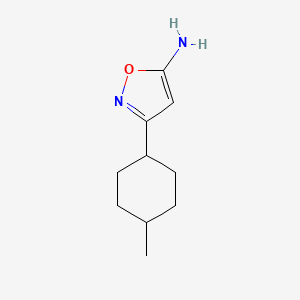
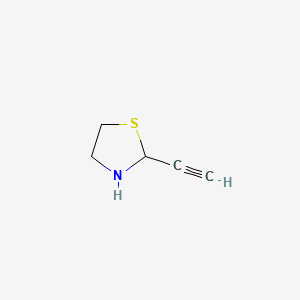
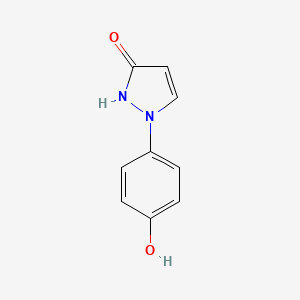
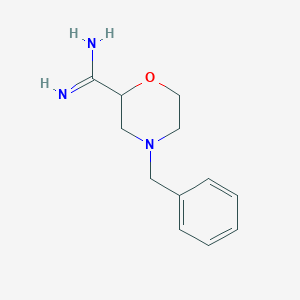
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
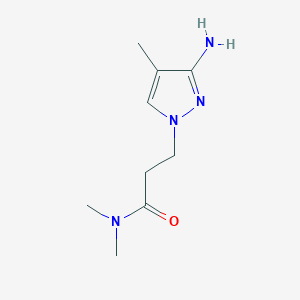

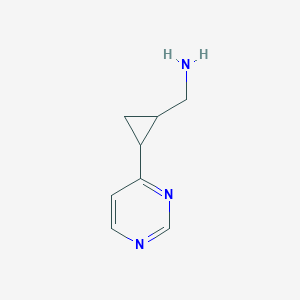
![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)
